![molecular formula C11H17Cl2NO2 B5346342 1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride](/img/structure/B5346342.png)
1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride, also known as CMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMPI belongs to the class of beta-adrenergic receptor antagonists and has been studied extensively for its inhibitory effects on the beta-adrenergic signaling pathway.
科学的研究の応用
1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-hypertensive effects. This compound has also been studied for its potential use in the treatment of heart failure, arrhythmias, and anxiety disorders.
作用機序
1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride acts as a beta-adrenergic receptor antagonist and inhibits the binding of adrenaline and noradrenaline to the beta-adrenergic receptors. This leads to a decrease in the production of cyclic AMP, which is a second messenger involved in the beta-adrenergic signaling pathway. The inhibition of this pathway has been shown to have various therapeutic effects, including the reduction of inflammation, tumor growth, and blood pressure.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of the beta-adrenergic signaling pathway, the reduction of inflammation, and the inhibition of tumor growth. This compound has also been shown to have anti-hypertensive effects and can reduce blood pressure by inhibiting the beta-adrenergic signaling pathway in the heart and blood vessels.
実験室実験の利点と制限
One of the advantages of using 1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride in lab experiments is its specificity for the beta-adrenergic receptors. This allows for the selective inhibition of the beta-adrenergic signaling pathway without affecting other signaling pathways. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when using this compound in cell-based assays.
将来の方向性
There are several future directions for research on 1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride. One area of research is the development of more selective beta-adrenergic receptor antagonists that can target specific subtypes of beta-adrenergic receptors. Another area of research is the investigation of the potential use of this compound in the treatment of anxiety disorders and other psychiatric disorders. Additionally, more research is needed to investigate the potential toxicity of this compound and its effects on different cell lines and tissues.
合成法
The synthesis of 1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride involves the reaction of 5-chloro-2-methoxybenzylamine with 2-propanol in the presence of hydrochloric acid. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the desired product using sodium borohydride. The final product is obtained as a white crystalline powder and can be purified using recrystallization.
特性
IUPAC Name |
1-[(5-chloro-2-methoxyphenyl)methylamino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2.ClH/c1-8(14)6-13-7-9-5-10(12)3-4-11(9)15-2;/h3-5,8,13-14H,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXPLNPHABKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=C(C=CC(=C1)Cl)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

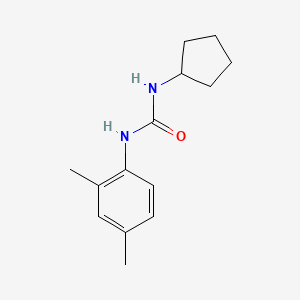
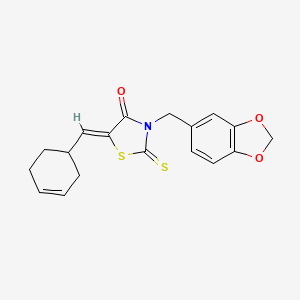
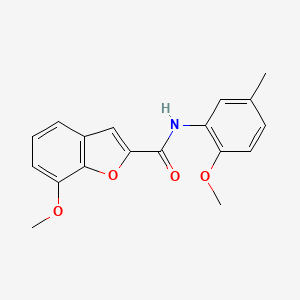
![4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5346315.png)
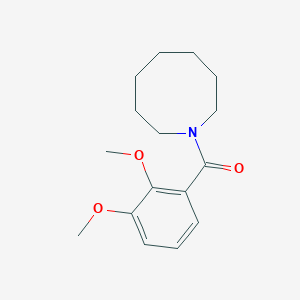
![1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5346328.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5346329.png)
![N~3~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)-beta-alaninamide](/img/structure/B5346333.png)
![8-[3-(1,3-benzothiazol-2-yl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5346335.png)
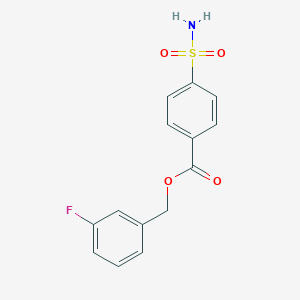
![1-(4-nitrophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5346360.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B5346361.png)
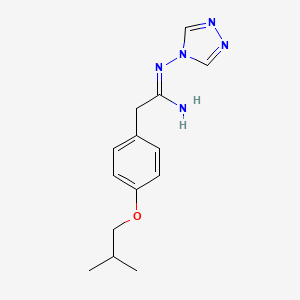
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5346363.png)